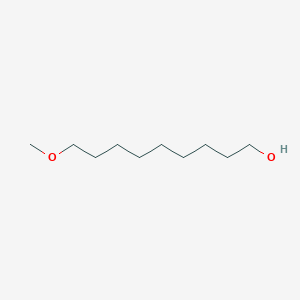

9-Methoxy-1-nonanol

Description

Properties

Molecular Formula |

C10H22O2 |

|---|---|

Molecular Weight |

174.28 g/mol |

IUPAC Name |

9-methoxynonan-1-ol |

InChI |

InChI=1S/C10H22O2/c1-12-10-8-6-4-2-3-5-7-9-11/h11H,2-10H2,1H3 |

InChI Key |

NMPAUWFFDKJTNR-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 9-Methoxy-1-nonanol:

1-Nonanol (C₉H₂₀O)

- Molecular Weight : 144.26 g/mol

- Boiling Point : 213–215°C

- Density : 0.827 g/cm³

- Solubility in Water : 0.3 g/L (20°C)

- Key Differences: 1-Nonanol lacks the methoxy group, reducing its polarity and hydrogen-bonding capacity compared to this compound. The absence of the methoxy group results in lower molecular weight and slightly lower boiling point.

1-Decanol (C₁₀H₂₂O)

- Molecular Weight : 158.28 g/mol

- Boiling Point : 228–230°C

- Density : 0.829 g/cm³

- Solubility in Water : 0.02 g/L (20°C)

- Key Differences: 1-Decanol has a longer alkyl chain (10 carbons vs. The increased chain length enhances hydrophobicity, further reducing water solubility compared to this compound.

8-Methoxy-1-octanol (C₉H₂₀O₂)

- Molecular Weight : 160.25 g/mol

- Boiling Point : ~210–215°C (estimated)

- Density : ~0.89 g/cm³ (estimated)

- Key Differences: Shorter alkyl chain (8 carbons) reduces molecular weight and boiling point relative to this compound. The methoxy group’s position (8th carbon) may alter steric effects and reactivity.

Data Table: Physicochemical Properties of Selected Compounds

*Estimated values based on structural analogs.

Preparation Methods

Alkylation of 1,9-Nonanediol

The direct alkylation of 1,9-nonanediol (1,9-ND) with methylating agents offers a straightforward route. In a method analogous to the synthesis of 3-methoxy-1-propanol , 1,9-ND is treated with methyl chloride (CH₃Cl) in the presence of a strong base (e.g., KOH or NaOH). The reaction proceeds via nucleophilic substitution under anhydrous conditions:

Key parameters include:

-

Solvent : Dichloroethane or tetrahydrofuran (THF).

-

Yield : Up to 85% with selectivity >90% when water is removed via azeotropic distillation .

Advantages : Scalable for industrial production.

Limitations : Requires rigorous moisture control to prevent hydrolysis.

Hydroformylation of 2,7-Octadien-1-ol

Hydroformylation of unsaturated alcohols followed by methoxylation is a versatile strategy. Rhodium-catalyzed hydroformylation of 2,7-octadien-1-ol under syngas (H₂/CO) yields 9-hydroxy-7-nonen-1-al . Subsequent methoxylation via Mitsunobu reaction or acid-catalyzed etherification introduces the methoxy group:

Conditions :

Advantages : Tunable selectivity via ligand design (e.g., phosphine ligands).

Limitations : High catalyst costs and sensitivity to CO pressure.

Nucleophilic Substitution of 9-Iodo-1-nonanol

9-Iodo-1-nonanol serves as a key intermediate. Treatment with sodium methoxide (NaOCH₃) in polar aprotic solvents facilitates an Sₙ2 reaction :

Optimization :

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Purity : Requires chromatography to remove residual iodide.

Advantages : High atom economy and mild conditions.

Limitations : Requires pre-synthesis of 9-iodo-1-nonanol, which involves hazardous iodination steps.

Grignard Reaction with Epoxide Intermediates

A multi-step approach involves epoxide ring-opening with Grignard reagents. 1,2-Epoxydecane is treated with methylmagnesium bromide (CH₃MgBr), followed by hydrolysis:

Conditions :

-

Temperature : 0°C (Grignard addition), room temperature (hydrolysis).

Advantages : Flexibility in chain length adjustment.

Limitations : Low functional group tolerance; side reactions with over-addition.

Enzymatic Methoxylation

Emerging biocatalytic methods use engineered alcohol dehydrogenases (ADHs) and methoxytransferases. For example, Aspergillus oryzae ADH catalyzes the regioselective methoxylation of 1,9-nonanediol in the presence of S-adenosyl methionine (SAM) :

Conditions :

Advantages : Eco-friendly and enantioselective.

Limitations : Low volumetric productivity and high enzyme costs.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Cost | Scalability |

|---|---|---|---|---|

| Alkylation of 1,9-ND | 85 | KOH/KI | Low | High |

| Hydroformylation | 70 | Rhodium complexes | High | Moderate |

| Nucleophilic Substitution | 90 | None | Medium | High |

| Grignard Reaction | 75 | CH₃MgBr | Medium | Low |

| Enzymatic | 60 | ADH | High | Low |

Industrial Considerations

-

Cost Efficiency : Alkylation and nucleophilic substitution are preferred for bulk production due to low reagent costs.

-

Sustainability : Enzymatic routes align with green chemistry principles but require further development.

-

Safety : Handling methyl chloride and iodinated intermediates mandates stringent safety protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-methoxy-1-nonanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of this compound typically involves alkoxylation or etherification of nonanol derivatives. For example, methoxy groups can be introduced via Williamson ether synthesis using 1-nonanol and methyl iodide under basic conditions (e.g., K₂CO₃). Temperature control (60–80°C) and inert gas purging (N₂/Ar) are critical to avoid side reactions like oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H NMR (CDCl₃) should show a singlet for the methoxy group (~δ 3.3 ppm) and a triplet for the terminal hydroxyl group (~δ 1.5 ppm).

- GC-MS : Use a non-polar column (e.g., DB-5) to confirm molecular ion peaks (m/z = 174 for [M]+) and rule out impurities.

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) can quantify purity. Validate against certified reference standards .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (N₂) at –20°C to prevent oxidation and hydrolysis. Avoid long-term storage in plastic containers due to potential leaching. Monitor degradation via periodic FT-IR analysis for hydroxyl group oxidation (broad peak ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from stereochemical variations or residual solvents. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and high-resolution MS (HRMS) to distinguish isotopic patterns. For unresolved peaks, employ computational modeling (e.g., DFT calculations) to predict chemical shifts and compare with experimental data .

Q. What experimental designs are recommended for studying the solvent effects on this compound’s reactivity?

- Methodological Answer : Conduct kinetic studies in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents under controlled temperature (25–80°C). Monitor reaction progress via in situ FT-IR or Raman spectroscopy. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and correlate solvent polarity with reaction rates .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological membranes?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model lipid bilayer penetration. Calculate free energy profiles (PMF) for partitioning. Validate with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding constants .

Q. What strategies address contradictory results in the biological activity of this compound analogs?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences). Standardize protocols:

- Use positive/negative controls (e.g., known inhibitors).

- Validate with orthogonal assays (e.g., enzymatic vs. cell-based).

- Apply statistical rigor (ANOVA with post-hoc tests, p < 0.05) and report effect sizes (Cohen’s d) .

Data Analysis and Validation

Q. How should researchers validate the reproducibility of this compound’s synthetic protocols?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document reaction parameters (time, temperature, solvent ratios) in machine-readable formats.

- Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Use interlaboratory validation with blinded samples to assess protocol robustness .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.